molecular formula C11H7BrF3N B1399141 4-(Bromomethyl)-2-(trifluoromethyl)quinoline CAS No. 1185292-61-8

4-(Bromomethyl)-2-(trifluoromethyl)quinoline

Cat. No.: B1399141
CAS No.: 1185292-61-8
M. Wt: 290.08 g/mol
InChI Key: BJLFVKZZBSPRLS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position and a trifluoromethyl (-CF3) group at the 2-position of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromomethyl group enables facile functionalization via nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and modulates electronic properties .

Key physicochemical properties include:

  • Molecular Formula: C11H7BrF3N
  • Molecular Weight: 306.08 g/mol
  • CAS Number: 18706-25-7 (4-bromo-2-(trifluoromethyl)quinoline; note: exact CAS for bromomethyl variant may differ) .

Properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c12-6-7-5-10(11(13,14)15)16-9-4-2-1-3-8(7)9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLFVKZZBSPRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719867
Record name 4-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-61-8
Record name 4-(Bromomethyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline typically involves the introduction of bromomethyl and trifluoromethyl groups onto a quinoline scaffold. One common method is the bromomethylation of 2-(trifluoromethyl)quinoline using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromomethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with appropriate quinoline derivatives.
  • Bromination Reaction : Bromine is introduced to the quinoline structure under controlled conditions to form the bromomethyl group.
  • Trifluoromethylation : The trifluoromethyl group can be added through various methods, including electrophilic fluorination or using trifluoromethylating agents.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Biological Applications

The biological activities of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline have been the subject of research due to its potential therapeutic properties. Key applications include:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antiviral properties, making it a candidate for developing new antimicrobial agents.
  • Cancer Research : Its ability to interact with specific biological targets suggests potential applications in cancer therapeutics. The compound's structural features allow it to influence various biochemical pathways involved in tumor growth.
  • Proteomics : The compound has shown promise in proteomics research, particularly in identifying and characterizing protein interactions that may lead to new therapeutic strategies.

Case Studies and Research Findings

  • Antibacterial Studies : Research published in peer-reviewed journals has demonstrated the efficacy of this compound against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Antiviral Activity : Another study highlighted its antiviral effects against specific viruses, suggesting that the compound may inhibit viral replication by targeting viral proteins essential for their life cycle.
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death), providing a basis for further investigation into its role as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of biological membranes and proteins .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The bromomethyl group at the 4-position (as in the target compound) enhances reactivity for further alkylation or arylation compared to bromo-substituted analogs (e.g., 4-bromo-2-CF3 derivatives) .
  • Chloro or methoxy substituents (e.g., 6-bromomethyl-4-Cl in ) reduce electrophilicity but improve stability under acidic conditions.

Biological Activity: Trifluoromethyl groups are critical for bioactivity. For instance, 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-CF3-quinoline exhibits antiviral activity against SARS-CoV-2 (Selectivity Index >10) due to fluorine’s electronegativity enhancing binding affinity . In contrast, non-fluorinated analogs (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid ) show lower potency, underscoring the role of CF3 in modulating pharmacokinetics.

Synthetic Utility: Pyrimidoquinoline derivatives (e.g., 2-hexyl-4-CF3-pyrimidoquinoline ) achieve near-quantitative yields (89–100%) via cyclization reactions, highlighting the efficiency of CF3-containing scaffolds. Bromomethyl-substituted quinolines are pivotal intermediates for generating diversely functionalized compounds, such as 1,3,4-oxadiazole derivatives with antimicrobial properties .

Physicochemical and Spectral Data Comparison

Property 4-(Bromomethyl)-2-CF3-quinoline 6-(Bromomethyl)-4-Cl-2-CF3-quinoline 4-Bromo-7-methoxy-2-CF3-quinoline
Melting Point Not reported Not reported 186–187°C (literature)
1H NMR (δ, ppm) Expected: 4.6 (s, 2H, CH2Br) 4.7 (s, 2H, CH2Br) 4.0 (s, 3H, OCH3)
13C NMR (δ, ppm) ~30 (CH2Br), 121–155 (aromatic) Similar CH2Br and aromatic shifts 56.5 (OCH3), 121–155 (aromatic)
Synthetic Yield Not reported 35–64.7% (depending on route) 56.71% (optimized route)

Biological Activity

4-(Bromomethyl)-2-(trifluoromethyl)quinoline is a quinoline derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. The presence of bromomethyl and trifluoromethyl groups enhances its reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF3N. The trifluoromethyl group is known to increase metabolic stability and lipid solubility, which can enhance membrane permeability and biological activity. The bromomethyl group provides sites for further chemical modifications, potentially leading to compounds with improved efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The bromine atom and the trifluoromethyl group play crucial roles in binding to target proteins or enzymes, influencing their activity. This can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical pathways, contributing to its antimicrobial and anticancer properties.
  • Modulation of Cellular Processes : By interacting with cellular targets, it may disrupt normal cellular functions, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, including those with trifluoromethyl substitutions, it was found that these compounds displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Other derivativesEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7). The compound's mechanism likely involves apoptosis induction through the modulation of cell signaling pathways.

Cell LineIC50 (µM)
MCF-712.5
Hek29325.0

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of several quinoline derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The study concluded that modifications to the quinoline structure could enhance antibacterial potency .
  • Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects on MCF-7 cells, revealing that the compound significantly inhibited cell proliferation compared to controls. This suggests its potential as a lead compound in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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